molecular formula C20H15N3O2S2 B5051238 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5051238
M. Wt: 393.5 g/mol
InChI Key: GIOMMWWUFMAIFD-UHFFFAOYSA-N
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Description

“N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide”, often involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis is usually carried out under relatively milder reaction conditions using dimethyl formamide as a solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data . For instance, the FT-IR spectrum of a similar compound, “N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, shows peaks at 3284 cm^-1 (NH), 3016 cm^-1 (Ar C–H), 1667 cm^-1 (> C=O), 1632 cm^-1 (> C=N), 1598, 1558 cm^-1 (Ar –C=C–), 1532 cm^-1 (amide II), and 671 cm^-1 (C–S–C) .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to show variable activity against different bacterial strains . For instance, some compounds exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, “N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a white powder with a melting point of 208–210°C .

Future Directions

Benzothiazole derivatives, including “N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide”, continue to be a subject of research due to their diverse biological activities . Future research may focus on optimizing their synthesis, exploring their biological activities, and developing them into effective therapeutic agents.

properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S2/c1-12-8-9-13(19-21-14-5-2-3-7-17(14)27-19)11-15(12)22-20(26)23-18(24)16-6-4-10-25-16/h2-11H,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMMWWUFMAIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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